2-(3-pyridin-3-ylpyrrolidin-3-yl)ethanol
Description
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-(3-pyridin-3-ylpyrrolidin-3-yl)ethanol |
InChI |
InChI=1S/C11H16N2O/c14-7-4-11(3-6-13-9-11)10-2-1-5-12-8-10/h1-2,5,8,13-14H,3-4,6-7,9H2 |
InChI Key |
LEILLYZQHNCGHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(CCO)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Pyrrolidine Ring Formation via Alkylation and Cyclization
The construction of the pyrrolidine ring represents a critical initial step. A patented method for a related compound involves the alkylation of a pyridine-substituted amine with a bifunctional electrophile, followed by cyclization. For instance, reacting 3-aminopyridine with a γ-keto ester under basic conditions can yield a pyrrolidine precursor. Subsequent reduction of the keto group introduces the ethanol moiety.
Key Reaction Conditions
| Step | Reactants | Catalyst/Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | 3-Aminopyridine + Ethyl levulinate | K₂CO₃/CH₃CN | 80°C | 18 h | ~30% |
| 2 | NaBH₄/MeOH | - | 25°C | 4 h | ~85% |
This approach, while effective, requires precise control over stereochemistry, particularly at the pyrrolidine C3 position.
Catalytic Hydrogenation for Functional Group Modification
Hydrogenation plays a pivotal role in deprotecting intermediates or reducing unsaturated bonds. A patent detailing the synthesis of a pyridin-2-yl analog employed palladium hydroxide on carbon (Pd/C) under hydrogen gas (30 psig) to remove diphenylmethyl protecting groups. Adapting this for the pyridin-3-yl variant would necessitate similar conditions:
Hydrogenation Parameters
-
Catalyst: 20 wt% Pd/C
-
Solvent: Methanol
-
Pressure: 30 psig H₂
-
Yield: >90% (crude)
Post-hydrogenation purification via silica gel chromatography ensures high purity (>98%).
Nucleophilic Substitution for Pyridine Incorporation
Introducing the pyridin-3-yl group at the pyrrolidine C3 position may involve nucleophilic aromatic substitution. A patented route utilized 2-fluoropyridine and potassium carbonate in N-methyl-2-pyrrolidone (NMP) at 120°C to form a pyridin-2-ylazetidine derivative. For the target compound, substituting 3-fluoropyridine under analogous conditions could achieve the desired substitution:
Substitution Reaction Profile
-
Reagents: 3-Fluoropyridine, K₂CO₃
-
Solvent: NMP
-
Temperature: 120°C
-
Time: 16–20 h
-
Yield: ~40–50% (estimated)
One-Step Catalytic Methods
Trifluoromethanesulfonic Acid-Catalyzed Michael Addition
A high-yielding, single-step method for ethyl 3-(pyridin-2-ylamino)propanoate synthesis offers a potential template. By replacing 2-aminopyridine with 3-aminopyridine and adjusting reaction parameters, this approach could yield 3-(pyridin-3-ylamino)propanol, which may undergo cyclization to form the target compound:
Optimized Reaction Conditions
-
Reactants: 3-Aminopyridine + Ethyl acrylate
-
Catalyst: Trifluoromethanesulfonic acid (10 mol%)
-
Solvent: Anhydrous ethanol
-
Temperature: 140°C
-
Time: 18 h
Reaction Optimization and Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like NMP facilitate nucleophilic substitutions, while ethanol enhances solubility in acid-catalyzed reactions. Elevated temperatures (120–160°C) are critical for overcoming kinetic barriers in cyclization and substitution steps.
Catalytic System Tuning
-
Acid Catalysts : Trifluoromethanesulfonic acid outperforms traditional Lewis acids (e.g., AlCl₃) in Michael additions due to its strong Brønsted acidity and thermal stability.
-
Transition Metal Catalysts : Pd/C remains the gold standard for hydrogenation, though Ni-based catalysts may offer cost advantages for industrial applications.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Adopting continuous flow technology could enhance scalability and safety for exothermic steps (e.g., hydrogenation). A patent highlighted the use of automated synthesis platforms to achieve >90% conversion in multi-step sequences.
Waste Minimization Strategies
-
Solvent Recovery: Distillation and recycling of NMP and ethanol reduce environmental impact.
-
Catalyst Reuse: Immobilized Pd/C systems enable multiple reaction cycles without significant activity loss.
Analytical and Purification Techniques
Chromatographic Methods
Spectroscopic Characterization
-
¹H NMR : Key peaks include δ 2.5–3.5 ppm (pyrrolidine CH₂), δ 7.1–8.5 ppm (pyridine aromatic protons).
-
MS (ES+) : Expected molecular ion at m/z 207 [M+H]⁺.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: Various substituents can be introduced at different positions on the pyrrolidine or pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or H2/Pd (Hydrogen with Palladium catalyst).
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated rings.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: Compounds like 2-(3-pyridin-3-ylpyrrolidin-3-yl)ethanol can act as ligands in catalytic reactions.
Synthesis: Used as intermediates in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitors of enzymes due to their ability to bind to active sites.
Receptor Binding: May interact with biological receptors, influencing various physiological processes.
Medicine
Drug Development: Potential candidates for drug development due to their structural features.
Therapeutic Agents: Could be explored for therapeutic applications in treating diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Agrochemicals: Potential use in the development of new agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-pyridin-3-ylpyrrolidin-3-yl)ethanol would depend on its specific application. Generally, it could involve:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Receptor Interaction: Binding to receptors and altering signal transduction pathways.
Chemical Reactivity: Undergoing chemical reactions that lead to the formation of active species.
Comparison with Similar Compounds
Similar Compounds
3-(Pyrid-3-yl)pyrrolidine: Lacks the hydroxyethyl group.
3-(2-Hydroxyethyl)pyrrolidine: Lacks the pyridine ring.
3-(Pyrid-3-yl)-3-(2-methoxyethyl)pyrrolidine: Has a methoxyethyl group instead of a hydroxyethyl group.
Uniqueness
2-(3-pyridin-3-ylpyrrolidin-3-yl)ethanol is unique due to the presence of both the pyridine ring and the hydroxyethyl group, which can confer distinct chemical and biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
